molecular formula C13H13ClO3 B1345381 trans-2-(3-Chlorobenzoyl)cyclopentane-1-carboxylic acid CAS No. 733741-00-9

trans-2-(3-Chlorobenzoyl)cyclopentane-1-carboxylic acid

Cat. No. B1345381
M. Wt: 252.69 g/mol
InChI Key: HIAYQFAKTWUOBD-GHMZBOCLSA-N
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Description

“trans-2-(3-Chlorobenzoyl)cyclopentane-1-carboxylic acid” is a chiral compound . It is not chirally pure, meaning it contains a mixture of enantiomers . The IUPAC name for this compound is (1R,2R)-2-(3-chlorobenzoyl)cyclopentanecarboxylic acid . Its CAS Number is 733741-00-9 and its molecular weight is 252.7 .


Molecular Structure Analysis

The molecule contains a total of 31 bonds . There are 18 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 aromatic ketone, and 1 hydroxyl group .


Physical And Chemical Properties Analysis

The compound has a predicted density of 1.33g/cm3 . Its boiling point is predicted to be 436.2ºC at 760 mmHg .

Scientific Research Applications

Isomerization Studies

Research by Gyarmati et al. (2006) focused on the isomerization of cycloalkanecarboxylic acids , including cyclopentane derivatives, under basic conditions. This work has implications for synthetic strategies in organic chemistry, where trans-cyclopentane carboxylic acid derivatives can be obtained in synthetically useful amounts. The findings aid in understanding reaction mechanisms and optimizing synthetic routes for related compounds (Gyarmati, Pálinkó, Bokros, Martinek, & Bernáth, 2006).

Bioisostere Development for Drug Design

Ballatore et al. (2011) explored the cyclopentane-1,3-dione unit as a novel isostere for the carboxylic acid functional group in drug design, particularly for thromboxane A2 receptor antagonists. This work demonstrates the potential of cyclopentane derivatives in mimicking carboxylic acid functionality, offering a new avenue for the development of therapeutics with improved properties (Ballatore, Soper, Piscitelli, James, Huang, Atasoylu, Huryn, Trojanowski, Lee, Brunden, & Smith, 2011).

Asymmetric Synthesis

The work by Urones et al. (2004) on the asymmetric synthesis of 2-amino-5-carboxymethyl-cyclopentane-1-carboxylate stereoisomers highlights the versatility of cyclopentane derivatives in stereocontrolled synthetic processes. This research provides valuable insights into the methods for achieving stereoselectivity in the synthesis of cyclopentane-based compounds with potential applications in pharmaceuticals and agrochemicals (Urones, Garrido, Díez, El Hammoumi, Dominguez, Casaseca, Davies, & Smith, 2004).

Structural Analysis and Conformational Studies

Casanovas et al. (2008) utilized DFT calculations to investigate the conformational preferences of 1-amino-2-phenylcyclopentane-1-carboxylic acid , revealing the impact of cis and trans isomerism on molecular structure and behavior. Such studies are crucial for understanding the fundamental properties of cyclopentane derivatives and their interactions in biological systems (Casanovas, Jiménez, Cativiela, Nussinov, & Alemán, 2008).

properties

IUPAC Name

(1R,2R)-2-(3-chlorobenzoyl)cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClO3/c14-9-4-1-3-8(7-9)12(15)10-5-2-6-11(10)13(16)17/h1,3-4,7,10-11H,2,5-6H2,(H,16,17)/t10-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIAYQFAKTWUOBD-GHMZBOCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)C(=O)O)C(=O)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H](C1)C(=O)O)C(=O)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40641330
Record name (1R,2R)-2-(3-Chlorobenzoyl)cyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-2-(3-Chlorobenzoyl)cyclopentane-1-carboxylic acid

CAS RN

733741-00-9
Record name (1R,2R)-2-(3-Chlorobenzoyl)cyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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